An In-depth Technical Guide to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde
An In-depth Technical Guide to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Aromatic Aldehyde
4-Hydroxy-3-nitro-5-propoxybenzaldehyde, identified by the CAS Number 871085-51-7 , is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its unique molecular architecture, featuring a hydroxyl, a nitro, and a propoxy group strategically positioned on a benzaldehyde scaffold, imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of complex molecules and potential therapeutic agents.
This guide provides a comprehensive overview of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde, delving into its physicochemical properties, plausible synthetic routes, and potential applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the synthetic utility and biological potential of this intriguing molecule.
Physicochemical Properties: A Snapshot of the Molecule
A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. The key computed properties of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₅ | PubChem[1] |
| Molecular Weight | 225.20 g/mol | PubChem[1] |
| CAS Number | 871085-51-7 | PubChem[1] |
| IUPAC Name | 4-hydroxy-3-nitro-5-propoxybenzaldehyde | PubChem[1] |
| SMILES | CCCOC1=CC(=CC(=C1O)[O-])C=O | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 225.06372245 | PubChem[1] |
| Monoisotopic Mass | 225.06372245 | PubChem[1] |
| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |
Synthetic Pathways: Crafting the Core Scaffold
While specific, detailed experimental protocols for the synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde are not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from established organic chemistry principles and analogous transformations of similar molecules. Two potential synthetic strategies are outlined below.
Strategy 1: Nitration followed by Etherification
This approach involves the initial nitration of a suitable precursor followed by the introduction of the propoxy group via etherification.
Caption: Plausible synthetic route via nitration.
Experimental Protocol (Hypothetical):
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Dissolution: Dissolve 4-hydroxy-5-propoxybenzaldehyde in a suitable solvent, such as glacial acetic acid or dichloromethane, in a reaction vessel equipped with a stirrer and a cooling bath.
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Cooling: Cool the solution to a low temperature, typically between 0 and 5 °C, to control the exothermic nitration reaction.
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the low temperature. The addition of a nitrating agent is a critical step, and the choice of reagent and reaction conditions can significantly influence the yield and regioselectivity.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
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Work-up: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the crude product.
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Purification: Isolate the solid product by filtration, wash with cold water to remove residual acids, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3-nitro-5-propoxybenzaldehyde.
Strategy 2: Etherification followed by Nitration
An alternative strategy involves the initial propoxylation of a dihydroxybenzaldehyde derivative, followed by selective nitration.
Caption: Alternative synthetic route via etherification.
Experimental Protocol (Hypothetical):
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Reactant Mixture: In a round-bottom flask, combine 3,4-dihydroxy-5-nitrobenzaldehyde, a suitable base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).
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Propylation: Add 1-bromopropane to the mixture and heat the reaction to an appropriate temperature (e.g., 60-80 °C) with stirring. The etherification reaction introduces the propoxy group onto one of the hydroxyl functionalities. The regioselectivity of this step would be a critical factor to control.
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Reaction Monitoring: Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-3-nitro-5-propoxybenzaldehyde.
Note: The above protocols are hypothetical and would require experimental validation and optimization. The choice of reagents, solvents, and reaction conditions will significantly impact the efficiency and outcome of the synthesis.
Potential Applications in Drug Discovery and Development
The structural motifs present in 4-Hydroxy-3-nitro-5-propoxybenzaldehyde suggest its potential as a versatile building block in the synthesis of novel compounds with diverse biological activities. The aldehyde functionality serves as a reactive handle for the construction of various heterocyclic systems and for the formation of Schiff bases, which are known to exhibit a wide range of pharmacological properties.
As a Precursor to Biologically Active Molecules
The combination of the aldehyde, hydroxyl, and nitro groups allows for a multitude of chemical transformations, enabling the synthesis of a library of derivatives for biological screening. For instance, the aldehyde can be a key component in multicomponent reactions, leading to the rapid assembly of complex molecular scaffolds.
